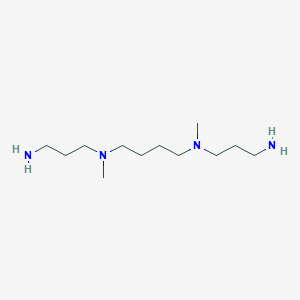

N4,N9-二甲基精胺

描述

N4,N9-Dimethylspermine is a chemical compound with the molecular formula C12H30N4 . It is also known by other names such as N1,N1’- (butane-1,4-diyl)bis (N1-methylpropane-1,3-diamine) and bismethylspermine . The molecular weight of this compound is 230.39 g/mol .

Synthesis Analysis

The synthesis of N4,N9-disubstituted spermines, including N4,N9-Dimethylspermine, has been studied . The study involved changing the chain length, oxidation level, and charge distribution in N4,N9-diacyl and N4,N9-dialkyl spermines on siRNA formulation .Molecular Structure Analysis

The IUPAC name for N4,N9-Dimethylspermine is N, N '-bis (3-aminopropyl)- N, N '-dimethylbutane-1,4-diamine . The InChI code for this compound is 1S/C12H30N4/c1-15 (11-5-7-13)9-3-4-10-16 (2)12-6-8-14/h3-14H2,1-2H3 . The Canonical SMILES for this compound is CN (CCCCN ©CCCN)CCCN .Physical and Chemical Properties Analysis

N4,N9-Dimethylspermine has a molecular weight of 230.39 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count for this compound is 11 . The Exact Mass and Monoisotopic Mass of this compound is 230.24704697 g/mol . The Topological Polar Surface Area of this compound is 58.5 Ų .科学研究应用

脂多胺介导的单一纳米粒子形成

- N4,N9-二油酰精胺,N4,N9-二甲基精胺的衍生物,已被发现可以有效地将DNA浓缩成单个纳米粒子,这对于非病毒基因治疗制剂研究具有重要意义 (Adjimatera 等人,2006)。

抗肿瘤特性

- N-烷基化精胺化合物,包括 N1,N12-二甲基精胺 (DMSPM-2),已显示出作为抗肿瘤剂的潜力。它们抑制各种癌细胞的生长,并已证明可延长白血病小鼠的寿命 (Bergeron 等人,1988)。

非病毒基因递送

- N4、N9-二酰化精胺衍生物被设计用于将短干扰 RNA (siRNA) 有效递送至细胞,在基因治疗和分子医学中提供潜在的应用 (Metwally & Blagbrough,2011)。

水处理中 N-亚硝基二甲胺的形成

- 在水处理的背景下,研究已经检验了 N-亚硝基二甲胺 (NDMA) 从涉及二甲胺和氯胺的反应中形成的情况。这与理解和管理水处理过程中致癌副产物相关 (Mitch & Sedlak,2004)。

DNA 构象和限制过程

- 对 N6,N9-二甲基腺嘌呤的研究表明,这种参与 DNA 修饰的碱基的构象可以改变 DNA 的二级结构并影响其与限制酶的相互作用 (Sternglanz & Bugg,1973)。

改进的质粒 DNA 制剂

- 对合成 N4,N9-二硬脂酰精胺中的不饱和度变化的研究表明,它们在细胞培养中的 DNA 浓缩和转染效率方面有效。这对基因治疗和分子生物学研究具有影响 (Ahmed、Pourzand 和 Blagbrough,2006)。

siRNA 递送中的构效关系

- 已经进行研究以了解改变 N4,N9-二取代精胺中的链长和氧化水平对 siRNA 递送效率和毒性的影响。这对于优化非病毒基因递送系统至关重要 (Soltan 等人,2009)。

作用机制

Target of Action

Similar compounds such as n4,n9-dioleoyl spermine have been shown to interact with dna, suggesting that n4,n9-dimethylspermine may also interact with nucleic acids .

Mode of Action

N4,N9-Dimethylspermine, like other polyamines, is believed to interact with DNA and RNA due to its polycationic nature . This interaction can lead to changes in the structure and function of the nucleic acids, potentially affecting gene expression and protein synthesis.

Biochemical Pathways

Polyamines, in general, are involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis. They can influence the activity of various enzymes and ion channels, and modulate protein synthesis and cellular signaling .

Result of Action

Related compounds such as n4,n9-dioleoyl spermine have been shown to condense dna and achieve high transfection levels in cultured cells . This suggests that N4,N9-Dimethylspermine may also have significant effects on cellular function, potentially influencing gene expression and cellular signaling.

生化分析

Biochemical Properties

The information available does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .

Molecular Mechanism

Similar compounds like N4,N9-dioleoyl spermine have been shown to condense DNA, which could suggest a potential mechanism of action .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of N4,N9-Dimethylspermine in laboratory settings .

Subcellular Localization

The subcellular localization of N4,N9-Dimethylspermine and its effects on activity or function are not currently known .

属性

IUPAC Name |

N,N'-bis(3-aminopropyl)-N,N'-dimethylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N4/c1-15(11-5-7-13)9-3-4-10-16(2)12-6-8-14/h3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYSCRLAZCOBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCN(C)CCCN)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599713 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61345-87-7 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

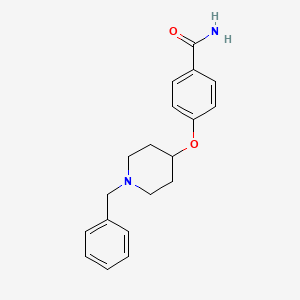

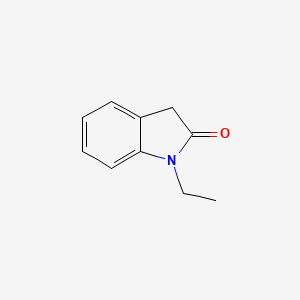

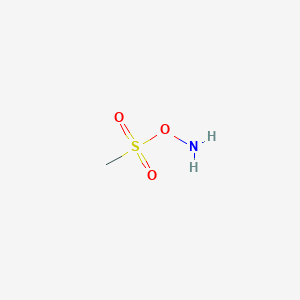

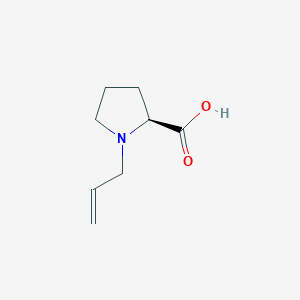

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[[(3-chloro-4-methoxy-phenyl)amino]methylidene]propanedioate](/img/structure/B3054532.png)

![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester](/img/structure/B3054553.png)